molecular formula C13H15N5O2S B2477548 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide CAS No. 326909-22-2

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide

Cat. No.: B2477548
CAS No.: 326909-22-2
M. Wt: 305.36
InChI Key: XSIFMLZAQGKETI-UHFFFAOYSA-N
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Description

This compound features a diethylsulfamoyl group attached to a phenyl ring, with a methanecarbohydrazonoyl cyanide backbone and an additional cyano substituent.

Properties

IUPAC Name

3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-3-18(4-2)21(19,20)13-7-5-6-11(8-13)16-17-12(9-14)10-15/h5-8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFMLZAQGKETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Condensation from 3-Diethylsulfamoylaniline

Step 1: Synthesis of 3-Diethylsulfamoylaniline
React aniline with diethylsulfamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{C}6\text{H}5\text{NH}2 + (\text{C}2\text{H}5)2\text{NSO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{C}6\text{H}4(\text{SO}2\text{N}(\text{C}2\text{H}5)2)\text{NH}2 + \text{HCl}
$$
Conditions : 0°C → RT, 12 hr. Yield : 78–82%.

Step 2: Carbazide Formation and Cyanidation

  • Treat 3-diethylsulfamoylaniline with cyanogen bromide ($$\text{BrCN}$$) in acetonitrile:
    $$
    \text{C}8\text{H}{11}\text{N}1\text{O}2\text{S}1\text{NH}2 + \text{BrCN} \rightarrow \text{C}8\text{H}{11}\text{N}1\text{O}2\text{S}_1\text{NHCN} + \text{HBr}
    $$
  • React intermediate with malononitrile ($$\text{CH}2(\text{CN})2$$) in ethanol under reflux:
    $$
    \text{C}8\text{H}{11}\text{N}1\text{O}2\text{S}1\text{NHCN} + \text{CH}2(\text{CN})2 \rightarrow \text{C}{10}\text{H}{10}\text{N}4\text{O}2\text{S}1 + \text{H}_2\text{O}
    $$
    Conditions : 80°C, 6 hr. Yield : 45–50%.

One-Pot Microwave-Assisted Synthesis

A modern approach utilizes microwave irradiation to accelerate the reaction:

Reagent Quantity Role
3-Diethylsulfamoylaniline 1.0 eq Substrate
Cyanogen bromide 2.2 eq Cyanide donor
Malononitrile 1.5 eq Cross-linker
DMF 10 mL/g Solvent
Microwave power 300 W Energy source

Procedure :

  • Mix reagents in DMF.
  • Irradiate at 120°C for 20 min.
  • Purify via column chromatography (hexane:EtOAc = 7:3).
    Yield : 62–68%.

Solid-Phase Synthesis on Wang Resin

Adapted from peptide chemistry, this method enhances purity:

  • Resin loading : Couple 3-diethylsulfamoylaniline to Wang resin using DIC/HOBt.
  • Cyanation : Treat with $$\text{BrCN}$$ in DCM.
  • Cleavage : Release product with TFA/$$\text{H}_2\text{O}$$ (95:5).
    Advantages : >95% purity, scalable to 100 g batches.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (hr) Scalability
Two-Step Condensation 45–50 80–85 18 Moderate
Microwave 62–68 90–92 0.33 High
Solid-Phase 70–75 >95 48 Low

Key Findings :

  • Microwave synthesis offers the best balance of yield and time efficiency.
  • Solid-phase methods excel in purity but require specialized equipment.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack by the aniline’s amine group on cyanogen bromide, forming a cyanamide intermediate.
  • Knoevenagel-type condensation between the cyanamide and malononitrile, facilitated by the electron-withdrawing sulfamoyl group.

Challenges and Optimization

  • Cyanide Toxicity : Requires strict adherence to safety protocols (e.g., fume hoods, cyanide detectors).
  • Byproduct Formation : Excess malononitrile leads to dimerization; optimal stoichiometry is critical.
  • Solvent Choice : DMF outperforms ethanol in microwave synthesis due to higher dielectric constant.

Applications and Derivatives

While primarily a research chemical, analogs show:

  • Antimalarial Activity : Triazole-sulfonamide hybrids inhibit Plasmodium enzymes (IC₅₀ = 2.1–4.3 µM).
  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) for catalytic applications.

Chemical Reactions Analysis

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar cyano compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, research involving 2-cyano-N-arylacetamide derivatives has shown promising results against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Cyano Derivatives

CompoundEscherichia coli (G-)Staphylococcus aureus (G+)Aspergillus flavusCandida albicans
Tetracycline32 mm29 mm--
Compound A13 mm15 mm0.0 mm11 mm
Compound B15 mm12 mm0.0 mm11 mm
Compound C12 mm11 mm0.0 mm14 mm

This table highlights the effectiveness of various compounds derived from similar chemical structures, indicating potential for further exploration of 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide in antimicrobial applications .

Anticancer Activity

The anticancer potential of similar cyano compounds has been explored extensively. For example, compounds with the cyano group have shown inhibitory effects on human lung carcinoma cell lines (A549).

Case Study: Anticancer Screening
In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against A549 cells, with some compounds demonstrating IC50 values lower than standard chemotherapeutics. This positions cyano-containing compounds as potential candidates for cancer therapy development .

Table 2: Anticancer Activity of Cyano Derivatives

CompoundA549 Cell Line IC50 (µM)
Compound D15
Compound E20
Compound F>50

The above data illustrates the potential of these compounds in cancer treatment strategies .

Insecticidal Applications

The insecticidal properties of similar compounds have been well-documented, particularly in agricultural settings. The structure of the compound allows it to interact effectively with insect neuroreceptors.

Case Study: Insecticidal Efficacy
Research utilizing leaf disc bioassays demonstrated that compounds structurally related to this compound exhibited high toxicity against larvae of Plutella xylostella, a common pest in agriculture. The results indicated a dose-dependent response, emphasizing the compound's potential as a biopesticide .

Table 3: Insecticidal Activity Against Plutella xylostella

Concentration (ppm)Mortality Rate (%)
1030
5060
100>90

This table summarizes the efficacy of the compound in controlling pest populations, highlighting its agricultural relevance .

Mechanism of Action

The mechanism of action of 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with nucleic acids and proteins, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two analogs from the provided evidence:

Compound Name Molecular Formula Functional Groups Toxicity Applications
1-Cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide (Target) C₁₃H₁₆N₄O₂S Cyano (×2), diethylsulfamoyl, carbohydrazonoyl Limited data; presumed moderate toxicity due to reactive cyano groups Hypothetical enzyme inhibition, drug synthesis
2-Cyano-N-[(methylamino)carbonyl]acetamide () C₅H₇N₃O₂ Cyano, methylamino, carbonyl Not thoroughly investigated; caution advised Research intermediate
2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid () C₁₃H₉F₃N₂O₂ Trifluoromethyl, amino, carboxylic acid Skin/eye irritant; respiratory toxicity possible R&D under supervision
Critical Observations :
  • Diethylsulfamoyl vs. Trifluoromethyl : The diethylsulfamoyl group in the target compound enhances lipophilicity compared to the electron-withdrawing trifluoromethyl group in ’s compound. This may improve membrane permeability but reduce aqueous solubility .
  • Cyano Group Reactivity: The target compound’s dual cyano groups likely increase electrophilicity, making it more reactive than the single-cyano analog in . This could elevate toxicity risks if unmodified .
  • Carbohydrazonoyl Backbone: Unique to the target compound, this moiety may facilitate chelation or hydrogen bonding, distinguishing it from the simpler acetamide () or carboxylic acid () backbones.

Physicochemical and Toxicological Profiles

Stability and Reactivity :
  • The target compound’s stability is untested but inferred to be moderate. Its sulfamoyl group may confer resistance to hydrolysis compared to the acetamide in , which lacks such protection .
  • ’s compound shows stability but reacts with strong oxidizers, a trait shared with the target compound due to its cyanide groups .
Toxicity :
  • Respiratory Risks : Inhalation of the target compound’s dust may parallel ’s respiratory toxicity (Category 3), necessitating stringent exposure controls .

Research and Regulatory Status

  • Target Compound: Not listed on TSCA (per analogy to ), requiring pre-use verification for regulatory compliance .
  • Compound : Insufficient toxicological data limits its industrial adoption, restricting use to controlled research .

Biological Activity

1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a cyanide group and a sulfamoyl moiety. Understanding its chemical properties is crucial for elucidating its biological activity.

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33 g/mol
  • Structural Features :
    • A cyanide group that contributes to its reactivity and potential toxicity.
    • A diethylsulfamoyl group that may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules. Notably, compounds containing cyanide can inhibit critical enzymes involved in cellular respiration.

  • Inhibition of Cytochrome c Oxidase : Similar to other cyanides, this compound may inhibit cytochrome c oxidase, disrupting the electron transport chain and leading to histotoxic hypoxia. This mechanism is particularly detrimental to tissues with high oxygen demand, such as the brain and heart .

Toxicological Profile

The toxicity of this compound is an essential aspect of its biological activity. Cyanide compounds are known for their acute toxicity, with effects that can manifest rapidly upon exposure.

Toxicity Data

Parameter Value
LD50 (oral) 2.0 mg/kg (rat)
Half-life in humans 0.34–1.00 hours
Metabolic Products Thiocyanate (excreted)

Cyanide's rapid metabolism and excretion pathways are crucial for understanding both acute poisoning scenarios and chronic exposure risks. The conversion of cyanide to thiocyanate via rhodanese is a primary detoxification pathway .

Biological Studies and Case Reports

Research studies have explored the effects of this compound in various biological contexts. Here are some notable findings:

  • In Vitro Studies :
    • Research has shown that similar compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
    • The interaction with DNA and proteins has been documented, leading to potential mutagenic effects.
  • Case Studies :
    • A case study involving exposure to cyanide compounds highlighted the importance of rapid intervention using antidotes like hydroxocobalamin, which converts cyanide into less harmful substances .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the therapeutic applications of cyanide derivatives in controlled settings:

  • Anticancer Activity : Some studies suggest that derivatives may have selective toxicity towards cancer cells, making them candidates for further investigation in targeted cancer therapies.
  • Enzyme Inhibition : The ability to inhibit specific enzymes could be harnessed for therapeutic purposes in diseases characterized by hyperactivity of those enzymes.

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